molecular formula C16H17F3N6O B2561241 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2415503-04-5

2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2561241
CAS No.: 2415503-04-5
M. Wt: 366.348
InChI Key: QMKSQBCGBURSSJ-UHFFFAOYSA-N
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Description

2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrolo[3,4-c]pyrrole intermediates, followed by their coupling to form the final product. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds with similar imidazole structures, such as histidine or metronidazole.

    Pyrimidine Derivatives: Compounds like thymine or cytosine, which are nucleobases in DNA.

Uniqueness

2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is unique due to its combination of imidazole, pyrrolo[3,4-c]pyrrole, and trifluoromethyl-pyrimidine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O/c1-23-8-12(21-9-23)14(26)24-4-10-6-25(7-11(10)5-24)15-20-3-2-13(22-15)16(17,18)19/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKSQBCGBURSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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